molecular formula C22H14Cl2N2O3 B11480150 3-(3-chlorophenyl)-1-[2-(4-chlorophenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione

3-(3-chlorophenyl)-1-[2-(4-chlorophenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione

Cat. No.: B11480150
M. Wt: 425.3 g/mol
InChI Key: BNQFADCWTGOBGG-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1-[2-(4-chlorophenyl)-2-oxoethyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound with significant potential in various scientific fields This compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-1-[2-(4-chlorophenyl)-2-oxoethyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation of 3-chlorobenzaldehyde with 4-chlorobenzoyl chloride in the presence of a base to form an intermediate, which is then cyclized with anthranilic acid under acidic conditions to yield the desired quinazoline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-1-[2-(4-chlorophenyl)-2-oxoethyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include quinazoline N-oxides, alcohol derivatives, and various substituted quinazolines, depending on the specific reagents and conditions used.

Scientific Research Applications

3-(3-Chlorophenyl)-1-[2-(4-chlorophenyl)-2-oxoethyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-1-[2-(4-chlorophenyl)-2-oxoethyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzoyl-3-(4-chlorophenyl)oxirane
  • 3-Chlorophenyl azide
  • 4-Chlorophenyl azide

Uniqueness

Compared to similar compounds, 3-(3-chlorophenyl)-1-[2-(4-chlorophenyl)-2-oxoethyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione stands out due to its unique quinazoline core structure and the presence of both chlorophenyl and ketoethyl groups

Properties

Molecular Formula

C22H14Cl2N2O3

Molecular Weight

425.3 g/mol

IUPAC Name

3-(3-chlorophenyl)-1-[2-(4-chlorophenyl)-2-oxoethyl]quinazoline-2,4-dione

InChI

InChI=1S/C22H14Cl2N2O3/c23-15-10-8-14(9-11-15)20(27)13-25-19-7-2-1-6-18(19)21(28)26(22(25)29)17-5-3-4-16(24)12-17/h1-12H,13H2

InChI Key

BNQFADCWTGOBGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC(=O)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)Cl

Origin of Product

United States

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